N,N'-Dimesitylisophthalamide
Description
N,N'-Dimesitylisophthalamide is a substituted aromatic diamide featuring two mesityl (2,4,6-trimethylphenyl) groups attached to the amide nitrogen atoms of an isophthalamide core (benzene-1,3-dicarboxamide). This compound is characterized by its sterically bulky substituents, which significantly influence its physicochemical properties, such as solubility, crystallinity, and reactivity.
Properties
Molecular Formula |
C26H28N2O2 |
|---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
1-N,3-N-bis(2,4,6-trimethylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-15-10-17(3)23(18(4)11-15)27-25(29)21-8-7-9-22(14-21)26(30)28-24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3,(H,27,29)(H,28,30) |
InChI Key |
YGKNUERNEJBCIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N,N′-Dimethylphthalamide
- Structure : Benzene-1,2-dicarboxamide with methyl groups on the amide nitrogens (C₁₀H₁₂N₂O₂; MW = 192.22 g/mol) .
- Comparison :
- Substituent Effects : The methyl groups in N,N′-Dimethylphthalamide are smaller and less sterically hindered than the mesityl groups in N,N'-Dimesitylisophthalamide. This results in higher solubility in polar solvents (e.g., DMF, DMSO) for the methyl derivative.
- Applications : Used as an intermediate in polymer synthesis, similar to this compound. However, the mesityl groups in the latter may enhance thermal stability in polyamides due to increased rigidity and π-π stacking interactions.
(b) 3-Chloro-N-phenyl-phthalimide
- Structure: Phthalimide derivative with a chlorine atom at the 3-position and a phenyl group on the imide nitrogen (C₁₄H₈ClNO₂; MW = 265.67 g/mol) .
- Comparison: Reactivity: The imide group in 3-chloro-N-phenyl-phthalimide is more electrophilic than the amide groups in this compound, making it a better monomer for polycondensation reactions. Applications: Used to synthesize polyimides with high thermal stability, whereas this compound may form supramolecular aggregates due to its bulky substituents.
(c) Naphthalene Diimide Derivatives
- Structure: Naphthalene-1,4,5,8-tetracarboxylic diimide with amino acid or alkylamine substituents (e.g., compounds 3b, 4, 5 in ).
- Comparison: Spectroscopic Properties: Naphthalene diimides exhibit strong fluorescence and charge-transfer interactions, which are modulated by substituents. This compound, with its isophthalamide core, may have weaker fluorescence but enhanced solubility in non-polar solvents due to mesityl groups . DNA/RNA Interaction: Naphthalene diimides are studied for bioapplications (e.g., DNA intercalation), while this compound’s bulkier structure may limit such interactions.
Physicochemical Properties
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